molecular formula C42H82O2 B14737125 1-(Cyclohexyloxy)hexatriacontan-11-one CAS No. 6624-81-3

1-(Cyclohexyloxy)hexatriacontan-11-one

Cat. No.: B14737125
CAS No.: 6624-81-3
M. Wt: 619.1 g/mol
InChI Key: FPJXTVDLDBEMMN-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)hexatriacontan-11-one is a long-chain ketone with the molecular formula C42H82O2 This compound is characterized by a cyclohexyloxy group attached to a hexatriacontan-11-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohexyloxy)hexatriacontan-11-one typically involves the reaction of a cyclohexanol derivative with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexyloxy)hexatriacontan-11-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclohexyloxy group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Secondary alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Cyclohexyloxy)hexatriacontan-11-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)hexatriacontan-11-one involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the long alkyl chain play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexyloxy)hexadecan-11-one
  • 1-(Cyclohexyloxy)octadecan-11-one
  • 1-(Cyclohexyloxy)eicosan-11-one

Uniqueness

1-(Cyclohexyloxy)hexatriacontan-11-one is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This compound’s structural features make it suitable for specific applications that similar compounds with shorter chains may not fulfill.

Properties

CAS No.

6624-81-3

Molecular Formula

C42H82O2

Molecular Weight

619.1 g/mol

IUPAC Name

1-cyclohexyloxyhexatriacontan-11-one

InChI

InChI=1S/C42H82O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-27-31-36-41(43)37-32-28-25-22-23-26-29-35-40-44-42-38-33-30-34-39-42/h42H,2-40H2,1H3

InChI Key

FPJXTVDLDBEMMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCOC1CCCCC1

Origin of Product

United States

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